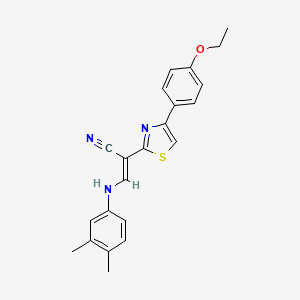
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to an acrylonitrile group and substituted phenyl rings. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with thiazole rings exhibit significant anticancer activity. Specifically, the presence of electron-donating groups on the phenyl rings can enhance cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated IC50 values lower than standard drugs like doxorubicin against Jurkat and A-431 cells .
Table 1: Anticancer Activity of Thiazole Derivatives
The anticancer activity of thiazole derivatives is often attributed to their ability to interact with specific proteins involved in cell proliferation and survival. Molecular dynamics simulations have shown that these compounds can bind to Bcl-2 proteins primarily through hydrophobic interactions, which disrupt their anti-apoptotic functions . Furthermore, modifications in the N-aryl amide group linked to the thiazole ring have been shown to significantly influence their potency against cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the compound’s structure affect its biological activity:
- Substitution Patterns : The presence of m-, p-dimethyl substitutions on the phenyl ring is crucial for enhancing cytotoxic activity.
- Thiazole Ring Modifications : Replacing the N,N-dimethyl group with alternative groups can significantly alter the activity profile.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to exhibit enhanced antiproliferative effects .
Case Studies
Several studies have investigated the biological activity of similar thiazole derivatives:
- Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, showing that non-bulky electron-withdrawing groups at ortho positions on the phenyl ring increased antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
- Antimicrobial Properties : Other derivatives exhibited promising antimicrobial activities comparable to established antibiotics like norfloxacin, suggesting a broader therapeutic potential for thiazole-containing compounds .
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-20-9-6-17(7-10-20)21-14-27-22(25-21)18(12-23)13-24-19-8-5-15(2)16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYCRVQIMGHIR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














